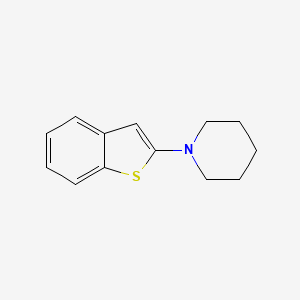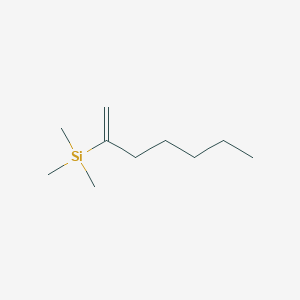
(Hept-1-en-2-yl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hept-1-en-2-yl)(trimethyl)silane is a chemical compound with the molecular formula C10H22Si It is a silane derivative where a hept-1-en-2-yl group is bonded to a silicon atom, which is further bonded to three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hept-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds as follows:
Hept-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(Hept-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different alkyl groups.
Substitution: The silicon atom in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives with different alkyl groups.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Hept-1-en-2-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: Used in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which (Hept-1-en-2-yl)(trimethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include hydrosilylation, oxidation, and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Hex-1-en-2-yl(trimethyl)silane
- Bicyclo[4.1.0]hept-2-en-7-yl(trimethyl)silane
Uniqueness
(Hept-1-en-2-yl)(trimethyl)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the hept-1-en-2-yl group provides unique steric and electronic properties that influence its chemical behavior.
Propiedades
Número CAS |
51666-95-6 |
|---|---|
Fórmula molecular |
C10H22Si |
Peso molecular |
170.37 g/mol |
Nombre IUPAC |
hept-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C10H22Si/c1-6-7-8-9-10(2)11(3,4)5/h2,6-9H2,1,3-5H3 |
Clave InChI |
HIOQZNAQZFUFBI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



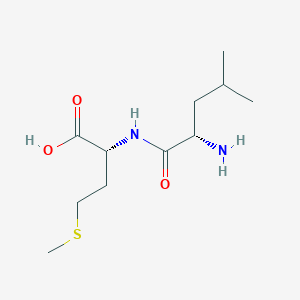

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
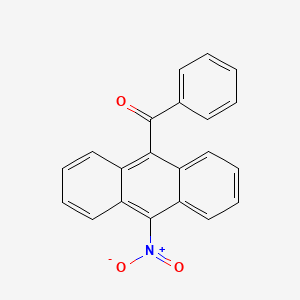
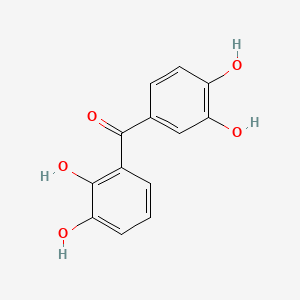
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
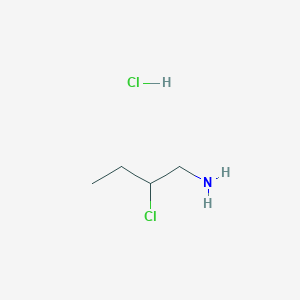
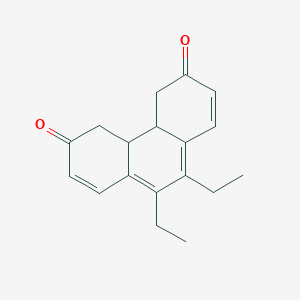
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)

